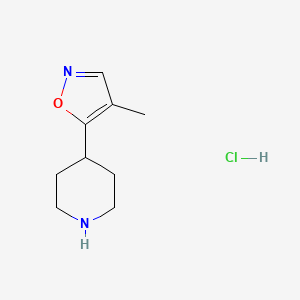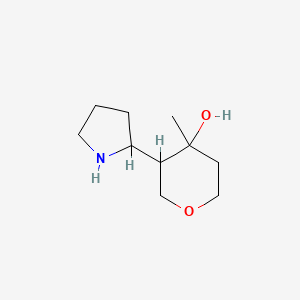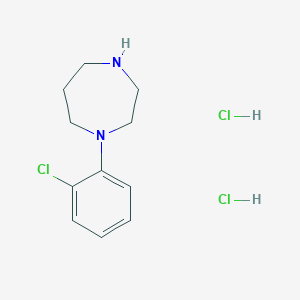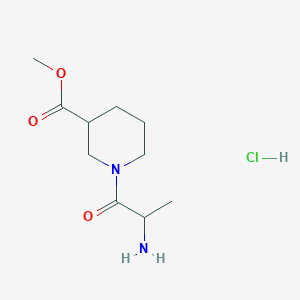
4-(4-甲基异噁唑-5-基)哌啶盐酸盐
描述
Synthesis Analysis
The synthesis of piperidine derivatives, including “4-(4-Methylisoxazol-5-yl)piperidine hydrochloride”, has been a topic of interest in recent scientific literature . Piperidines play a significant role in the pharmaceutical industry, and their derivatives are present in more than twenty classes of pharmaceuticals . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Chemical Reactions Analysis
The chemistry of isoxazoles, which includes “4-(4-Methylisoxazol-5-yl)piperidine hydrochloride”, has been an interesting field of study for decades because of their prominent potential as analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant . The literature survey revealed that the substitution of various groups on the isoxazole ring imparts different activity .科学研究应用
Dopamine D4 Receptor Ligands
研究类似于4-(4-甲基异噁唑-5-基)哌啶盐酸盐的化合物,如对哌啶和异噁唑环进行改造的化合物,已经确定了它们作为人类多巴胺D4受体配体的潜在应用。这些研究表明,环加入芳香杂环与哌啶之间的构象对D4亲和力具有重要意义。这一见解对于开发具有潜在神经和精神疾病治疗应用的化合物具有重要意义(Rowley et al., 1997)。
新型抑制剂的药代动力学
对新型间变性淋巴瘤激酶(ALK)抑制剂的研究揭示了这类化合物的药代动力学特性。这些研究涉及到包含哌啶基团的衍生物,这些衍生物在结构上与所讨论的分子相关。这些发现有助于理解清除机制并优化癌症治疗的治疗剂,展示了化学修饰对药代动力学特性的重要性(Teffera et al., 2013)。
5-羟色胺拮抗活性
对哌啶衍生物的研究,包括具有异噁唑基团的化合物,已经探讨了它们作为5-羟色胺拮抗剂的潜力。这些研究有助于开发针对5-羟色胺受体的新型治疗剂,这对于治疗各种精神疾病至关重要。结构活性关系分析提供了设计具有改善的亲和力和选择性的化合物的见解,以用于5-羟色胺受体(Watanabe et al., 1993)。
抗精神病和抗增殖剂
评估了具有哌啶和异噁唑基团的化合物的抗精神病和抗增殖特性。这些研究确定了在开发治疗精神疾病和癌症的治疗方法中的潜在应用,突显了结构相关化合物的多样治疗潜力(Raviña et al., 2000; Krasavin et al., 2014)。
腐蚀抑制
量子化学计算和分子动力学模拟已被应用于研究哌啶衍生物对铁的腐蚀抑制性能。这项研究展示了这类化合物在腐蚀保护中的潜力,这在材料科学和工程应用中至关重要(Kaya et al., 2016)。
安全和危害
The safety data sheet for piperidine derivatives suggests that they are harmful if swallowed and can cause severe skin burns and eye damage . They are also classified as highly flammable liquids . It is recommended to avoid ingestion and inhalation, and to keep containers tightly closed in a dry, cool, and well-ventilated place .
作用机制
Target of Action
The primary target of 4-(4-Methylisoxazol-5-yl)piperidine hydrochloride is currently unknown. This compound may have multiple targets, and its effects could be the result of interactions with these targets .
Mode of Action
It is possible that the compound interacts with its targets, leading to changes in cellular processes .
Biochemical Pathways
It is likely that the compound influences several pathways, leading to downstream effects .
Pharmacokinetics
These properties would impact the bioavailability of the compound .
生化分析
Biochemical Properties
4-(4-Methylisoxazol-5-yl)piperidine hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, the compound has been shown to interact with cholinesterase enzymes, inhibiting their activity and thereby affecting neurotransmitter levels . Additionally, it may bind to specific receptors or proteins, modulating their signaling pathways and biochemical responses.
Cellular Effects
The effects of 4-(4-Methylisoxazol-5-yl)piperidine hydrochloride on cellular processes are diverse. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been observed to affect the expression of certain genes involved in inflammatory responses and cell proliferation . Furthermore, it can modulate cell signaling pathways such as the MAPK/ERK pathway, which plays a critical role in cell growth and differentiation . These cellular effects highlight the compound’s potential in therapeutic applications, particularly in targeting specific cellular functions.
Molecular Mechanism
At the molecular level, 4-(4-Methylisoxazol-5-yl)piperidine hydrochloride exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes or receptors, altering their activity. For instance, the compound’s interaction with cholinesterase enzymes involves binding to the catalytic site, leading to enzyme inhibition . Additionally, it may influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of target genes . These molecular interactions underpin the compound’s biochemical and cellular effects.
Temporal Effects in Laboratory Settings
The temporal effects of 4-(4-Methylisoxazol-5-yl)piperidine hydrochloride in laboratory settings are essential for understanding its stability and long-term impact on cellular function. Studies have shown that the compound remains stable under specific conditions, maintaining its biochemical activity over time In vitro and in vivo studies have indicated that prolonged exposure to the compound can lead to sustained changes in cellular function, highlighting the importance of monitoring its temporal effects .
Dosage Effects in Animal Models
The effects of 4-(4-Methylisoxazol-5-yl)piperidine hydrochloride vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or neuroprotective properties . Higher doses can lead to toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Understanding the dosage-dependent effects is crucial for determining the compound’s therapeutic window and ensuring its safe application in clinical settings.
Metabolic Pathways
4-(4-Methylisoxazol-5-yl)piperidine hydrochloride is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound undergoes metabolic reactions, such as oxidation and conjugation, leading to the formation of metabolites that may retain or alter its biochemical activity . These metabolic pathways are essential for understanding the compound’s pharmacokinetics and potential interactions with other drugs or endogenous molecules.
Transport and Distribution
The transport and distribution of 4-(4-Methylisoxazol-5-yl)piperidine hydrochloride within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes, accumulating in specific cellular compartments . Its distribution within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to cellular components . Understanding these transport and distribution mechanisms is critical for optimizing the compound’s therapeutic efficacy and minimizing off-target effects.
Subcellular Localization
The subcellular localization of 4-(4-Methylisoxazol-5-yl)piperidine hydrochloride plays a significant role in its activity and function. The compound may be directed to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications . Its localization within these compartments can influence its interactions with biomolecules and its overall biochemical activity. Investigating the subcellular localization of the compound provides insights into its mechanism of action and potential therapeutic applications.
属性
IUPAC Name |
4-methyl-5-piperidin-4-yl-1,2-oxazole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O.ClH/c1-7-6-11-12-9(7)8-2-4-10-5-3-8;/h6,8,10H,2-5H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCJMCTPQMZPOBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(ON=C1)C2CCNCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![oxalic acid; tert-butyl N-[(1R,5S,6r)-3-azabicyclo[3.1.1]heptan-6-yl]carbamate](/img/structure/B1435499.png)


![1-[(2-chloro-5-nitrophenyl)sulfanyl]-N,N-dimethylformamide](/img/structure/B1435503.png)




![methyl 2-methyl-3-oxo-2H,3H-imidazo[1,5-a]pyridine-1-carboxylate](/img/structure/B1435512.png)

